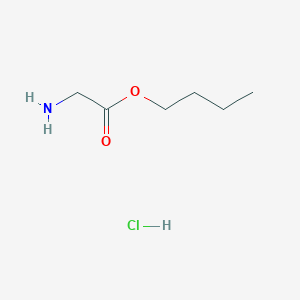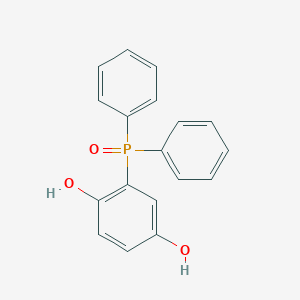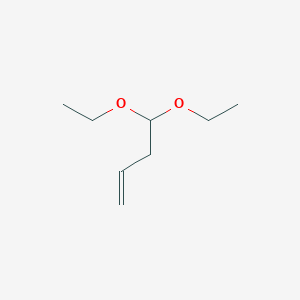
4,4-Diethoxybut-1-ene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,4-Diethoxybut-1-ene involves strategies that enable the formation of functionally substituted butenyl units, which can be transferred onto miscellaneous substrates via palladium-promoted cross-coupling reactions or after transmetallation with butyllithium or high-order cyanocuprates. Such methodologies provide efficient access to homoallyl and homocinnamyl skeletons, making 4,4-Diethoxybut-1-ene a versatile building block in organic synthesis (Parrain, Duchěne, & Quintard, 1990).
Molecular Structure Analysis
The molecular structure of compounds related to 4,4-Diethoxybut-1-ene has been extensively studied using density functional theory (DFT). These studies provide insights into the bond angles, bond distances, and spectroscopic properties of these molecules. For instance, DFT calculations with the B3LYP hybrid functional and Pople type 6-311++G(d,p) basis set have been used to describe the spectroscopic properties of related chalcones, demonstrating the applicability of DFT methods in understanding the structure and properties of such compounds (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
4,4-Diethoxybut-1-ene participates in various chemical reactions, illustrating its reactivity and utility in organic synthesis. It undergoes palladium-promoted cross-coupling reactions, allowing for the synthesis of a wide range of products. Additionally, its reactivity has been explored in the context of photocycloaddition reactions, where it serves as a precursor to complex molecular structures, showcasing its versatility in synthetic organic chemistry (Parrain et al., 1990; Keukeleire et al., 1994).
Applications De Recherche Scientifique
Organic Synthesis Applications :
- 4,4-Diethoxybut-1-ene is utilized in the efficient synthesis of homoallyl and homocinnamyl skeletons through reactions with 1-tributylstannyl-4,4-diethoxy-but-1-ene. This process involves palladium-promoted cross-coupling reactions or transmetallation with butyllithium or cyanocuprates (Parrain, Duchěne, & Quintard, 1990).
- 4,4-Diethoxybut-1-ene derivatives are used in nucleophilic acylation reactions. These reactions result in α-substituted ethoxy dienes, useful as reagents for acyl anion equivalents (Prandi & Venturello, 1994).
Photocycloaddition Reactions :
- Intramolecular photocycloaddition reactions of 4-phenoxybut-1-enes, a derivative of 4,4-Diethoxybut-1-ene, have been studied for their potential in synthesizing complex molecular structures (Keukeleire, He, Blakemore, & Gilbert, 1994).
Biofuel Research :
- The pyrolysis chemistry of 1,1-Diethoxybutane, a related compound, has been explored in the context of developing next-generation biofuels. This research includes studying the pyrolysis process using a flow reactor and kinetic modeling (Zeng, Li, Yuan, Zhang, Yang, & Qi, 2019).
Polymer Chemistry :
- Studies on the polymerization of derivatives like 4-methoxy-4-phenylbut-1-ene and 4-chloro-4-phenylbut-1-ene, using heterogeneous catalysts such as AlEt3-VCl3, have been conducted. This research provides insights into the synthesis and properties of polymers derived from 4,4-Diethoxybut-1-ene related compounds (Lopez-Caminos, Fernández-Sánchez, & Rodríguez, 1990).
Safety And Hazards
Propriétés
IUPAC Name |
4,4-diethoxybut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCYIYOCMALJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292502 | |
| Record name | 4,4-diethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethoxybut-1-ene | |
CAS RN |
10602-36-5 | |
| Record name | 10602-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-diethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Butenal diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
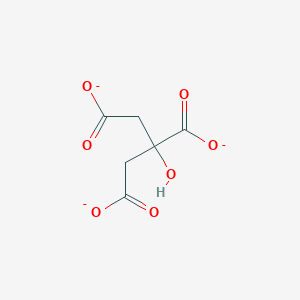
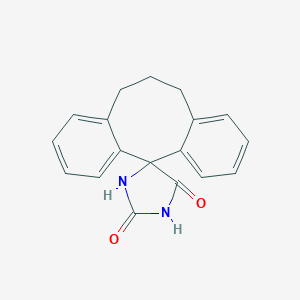

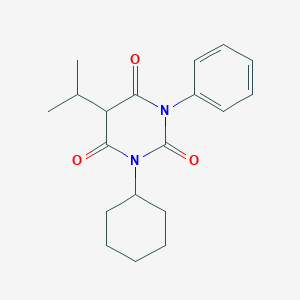
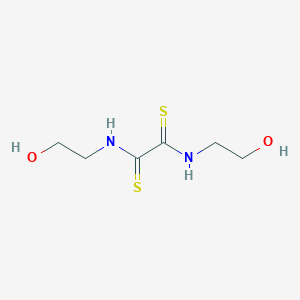
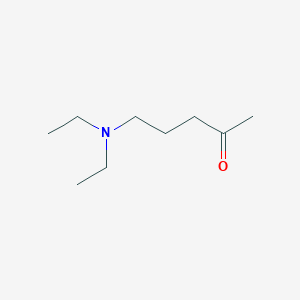
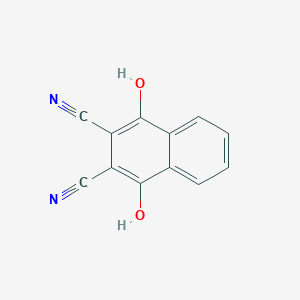

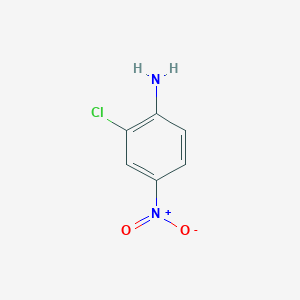
![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)

